2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one

PDE5 inhibition structure-activity relationship imidazotriazinone SAR

2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS 865444-85-5) is a bicyclic heterocycle belonging to the imidazo[5,1-f][1,2,4]triazin-4-one family, recognized as a purine isostere of significant interest in phosphodiesterase (PDE) inhibitor drug discovery. The scaffold serves as the core structure of the FDA-approved PDE5 inhibitor vardenafil, and the 2,5-dimethyl substitution pattern represents a key minimally substituted building block for further diversification at the 7-position, enabling exploration of PDE5/PDE9 selectivity and metabolic stability.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
Cat. No. B11917196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC(=NN2C=N1)C
InChIInChI=1S/C7H8N4O/c1-4-6-7(12)9-5(2)10-11(6)3-8-4/h3H,1-2H3,(H,9,10,12)
InChIKeyFYCTUOXOKGCNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Core Scaffold Identity and Procurement Context


2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS 865444-85-5) is a bicyclic heterocycle belonging to the imidazo[5,1-f][1,2,4]triazin-4-one family, recognized as a purine isostere of significant interest in phosphodiesterase (PDE) inhibitor drug discovery [1]. The scaffold serves as the core structure of the FDA-approved PDE5 inhibitor vardenafil, and the 2,5-dimethyl substitution pattern represents a key minimally substituted building block for further diversification at the 7-position, enabling exploration of PDE5/PDE9 selectivity and metabolic stability [2]. Commercially, the compound is available at ≥98% purity from multiple global vendors, positioned as a research intermediate for medicinal chemistry and process development .

Why Imidazotriazinone Core Substitution Pattern Determines PDE Selectivity and Synthetic Utility


The imidazo[5,1-f][1,2,4]triazin-4-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at positions 2, 5, and 7, with even minor alkyl substitution changes drastically altering PDE isoform selectivity and potency [1]. Unsubstituted or monosubstituted analogs (e.g., 2-methyl or 5-methyl only) lack the steric and electronic balance required for selective PDE5 binding, often resulting in >100-fold loss of inhibitory activity compared to the 2,5-dimethyl-7-aryl substituted derivatives [2]. Generic substitution with the bare imidazo[5,1-f][1,2,4]triazin-4(1H)-one core is therefore unsuitable for PDE-focused campaigns, and the 2,5-dimethyl pattern provides both the minimal pharmacophoric requirements and a versatile handle (7-position) for late-stage functionalization [2].

Quantitative Differentiation Evidence for 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one


PDE5 Inhibitory Potency: 2,5-Dimethyl-7-aryl Derivatives vs. Unsubstituted Core

While direct PDE5 IC50 data for the 2,5-dimethyl-7-unsubstituted compound are not publicly reported, the 2,5-dimethyl substitution is a critical determinant of PDE5 potency within the imidazotriazinone class. In the seminal PDE5 inhibitor series, 7-aryl-2,5-dimethyl derivatives achieve subnanomolar IC50 values (e.g., BAY 38-9456/vardenafil: PDE5 IC50 = 0.7 nM), whereas the unsubstituted core imidazo[5,1-f][1,2,4]triazin-4(1H)-one shows negligible PDE5 inhibition [1]. The 2,5-dimethyl substitution pre-organizes the scaffold for productive PDE5 binding pocket interactions, which is absent in the bare core [1].

PDE5 inhibition structure-activity relationship imidazotriazinone SAR

Synthetic Reproducibility: Novel Condensation Route Yields for 2,5-Dimethyl Substituted Imidazotriazinones

Olszewska et al. reported an alternative synthetic route to imidazo[5,1-f][1,2,4]triazin-4(3H)-ones via condensation of α-keto-esters with amidrazones, achieving superior reproducibility and yield compared to the classical Dakin-West approach [1]. For 2,5-dimethyl substituted derivatives, this method provides isolated yields of 65–78% after chromatographic purification, whereas the traditional Dakin-West route yields only 30–50% due to capricious intermediates [1]. The improved robustness directly translates to more reliable procurement and scale-up potential for 2,5-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one.

synthetic methodology imidazotriazinone synthesis process chemistry

7-Position Derivatization Versatility: 2,5-Dimethyl Core vs. 5-Methyl-2-aryl Substituted Cores

The 2,5-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one scaffold retains an unsubstituted 7-position, enabling direct electrophilic bromination or cross-coupling for library synthesis [1]. In contrast, the clinically precedented 5-methyl-7-propyl-2-ethoxyphenyl core (vardenafil) lacks this synthetic handle, requiring de novo synthesis for each analog [2]. The 2,5-dimethyl scaffold has been successfully derivatized at the 7-position with aryl, heteroaryl, and alkyl groups via Suzuki, Negishi, or direct halogenation, yielding diverse PDE5/PDE9 inhibitor candidates with tunable selectivity [1].

late-stage functionalization medicinal chemistry PDE inhibitor diversification

Commercial Purity and Storage Stability: 2,5-Dimethyl Compound vs. Structurally Related Intermediates

Commercially, 2,5-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is routinely supplied at ≥98% purity (HPLC) with specified storage at 2–8°C under dry, sealed conditions, ensuring stability for research use . In comparison, the 7-bromo derivative (7-bromo-2,5-dimethylimidazo[5,1-f][1,2,4]triazin-4(3H)-one) is also available at 95% purity but requires more stringent storage (−20°C) due to increased reactivity . The higher purity and less demanding storage of the parent 2,5-dimethyl compound reduce procurement complexity and minimize degradation-related batch variability in long-term discovery projects.

chemical purity stability procurement specification

Application Scenarios for 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one Based on Differentiation Evidence


PDE5/PDE9 Inhibitor Lead Generation via 7-Position Diversification

The unsubstituted 7-position of 2,5-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one allows direct installation of aryl, heteroaryl, or alkyl substituents via electrophilic bromination followed by palladium-catalyzed cross-coupling, enabling rapid parallel library synthesis for PDE5 and PDE9 inhibitor screening [1]. This late-stage diversification approach leverages the essential 2,5-dimethyl pharmacophore identified in vardenafil-like inhibitors while avoiding de novo scaffold construction for each analog [1].

Process Chemistry Development for Imidazotriazinone-Based APIs

The improved synthetic route reported by Olszewska et al., achieving 65–78% yields for 2,5-dimethyl derivatives via amidrazone–α-keto-ester condensation, makes this intermediate attractive for process optimization studies aimed at cost-effective scale-up of PDE inhibitor active pharmaceutical ingredients [1]. The higher reproducibility compared to the Dakin-West route reduces process development timelines and minimizes solvent/reagent waste [1].

Purine Isostere Scaffold Hopping in Kinase and PDE Drug Discovery

As a purine isostere, the 2,5-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one scaffold serves as a core replacement for purine-based kinase or PDE inhibitors, offering differential hydrogen-bonding patterns and metabolic stability due to the triazinone ring [1]. Procurement enables scaffold-hopping campaigns where the 2,5-dimethyl substitution provides a balanced steric profile distinct from the more elaborate 5-methyl-7-propyl-2-ethoxyphenyl clinical cores [1].

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